2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
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Overview
Description
PF 184 is a potent and selective inhibitor of IκB kinase beta (IKK-β), with an IC50 value of 37 nanomolar. It demonstrates significant selectivity over other kinases, including IκB kinase alpha (IKK-α) and IκB kinase epsilon (IKK-ε), as well as over 30 other tyrosine and serine/threonine kinases . PF 184 is primarily used in inflammation research, including studies on asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF 184 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as chloro, fluoro, and pyrrolidinyl groups, are introduced through nucleophilic substitution and other reactions.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification and characterization
Industrial Production Methods
Industrial production of PF 184 involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
PF 184 undergoes various types of chemical reactions, including:
Oxidation: PF 184 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
PF 184 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of IκB kinase beta in various biological processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
PF 184 exerts its effects by selectively inhibiting IκB kinase beta, which is a key regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By inhibiting IκB kinase beta, PF 184 prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .
Comparison with Similar Compounds
PF 184 is unique in its high selectivity for IκB kinase beta compared to other similar compounds. Some similar compounds include:
PF 06650833: Another IκB kinase beta inhibitor with a different chemical structure.
BMS 345541: A selective IκB kinase beta inhibitor with a distinct mechanism of action.
MLN 120B: An IκB kinase beta inhibitor with a different selectivity profile .
PF 184 stands out due to its high potency and selectivity, making it a valuable tool in inflammation research and drug discovery .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-8-3(1-2-11)9-5(7)10-4/h11H,1-2H2,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPLOAYWREBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NC(=NC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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